molecular formula C10H14F3NO3 B7022912 N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7022912
M. Wt: 253.22 g/mol
InChI Key: AYYXURGVKWIEFY-PRJMDXOYSA-N
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Description

N-[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]-2-(2,2,2-trifluoroethoxy)acetamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoroethoxy group

Properties

IUPAC Name

N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)5-16-4-9(15)14-7-3-6-1-2-8(7)17-6/h6-8H,1-5H2,(H,14,15)/t6-,7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYXURGVKWIEFY-PRJMDXOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core, often derived from norbornene derivatives.

    Amidation: The final step involves the formation of the acetamide linkage, typically through the reaction of an amine with an acyl chloride or anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.

    Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions, allowing for the synthesis of a variety of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-(2,2,2-trifluoroethoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its bicyclic structure and trifluoroethoxy group may confer desirable pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoroethoxy group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-acetamide: Lacks the trifluoroethoxy group, which may result in different chemical and biological properties.

    N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-(methoxy)acetamide: Contains a methoxy group instead of a trifluoroethoxy group, potentially altering its reactivity and interactions.

    N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-(ethoxy)acetamide: Similar structure but with an ethoxy group, which may affect its solubility and biological activity.

Uniqueness

The presence of the trifluoroethoxy group in N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-(2,2,2-trifluoroethoxy)acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, stability, and interactions with biological targets, making it a unique and valuable molecule for research and industrial applications.

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